molecular formula C7H14ClNO2 B1406750 cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride CAS No. 92812-22-1

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

Cat. No. B1406750
CAS RN: 92812-22-1
M. Wt: 179.64 g/mol
InChI Key: HMDTZGADNNOTKS-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H13NO2.HCl . It has a molecular weight of 179.644 . This compound has garnered a significant amount of attention from scientists due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride” can be represented by the SMILES string O=C(O)[C@H]1C(C)(C)C@@H(C)C)=O)C1 . This string represents the 2D structure of the molecule and can be used to generate a 3D model using appropriate software.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

The cyclobutane motif is widely distributed in a large class of natural products with diverse pharmaceutical activities. The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes, and this compound can serve as a precursor in such reactions .

Development of Anti-Viral Medications

Cyclobutane structures, such as those derived from this compound, exhibit anti-viral properties. They are used in the synthesis of antiviral drugs, potentially improving their efficacy and pharmacokinetic profiles .

Creation of Antibacterial Agents

Due to its structural uniqueness, the cyclobutane core can be utilized to develop new antibacterial agents. The rigidity of the cyclobutane ring may enhance the binding affinity to bacterial targets .

Immunosuppressant Drug Design

Cyclobutane-containing compounds have been identified with immunosuppressant properties. This compound could be used to design new immunosuppressant drugs with enhanced selectivity and potency .

Modulation of Drug ADMET Properties

The incorporation of cyclobutane motifs, like those from this compound, can modulate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pharmaceuticals, leading to better clinical outcomes .

Treatment of Autoimmune Diseases

Replacing certain structures in existing medications with cyclobutane structures has shown to increase selectivity and efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis .

Structural Diversity in Medicinal Chemistry

The cyclobutane core provides structural diversity in medicinal chemistry, allowing for the design of drugs with unique mechanisms of action and therapeutic profiles .

Lead Compound Discovery

Natural products containing cyclobutane motifs serve as lead compounds in drug discovery. This compound’s cyclobutane core can be a key feature in the discovery of new bioactive molecules .

properties

IUPAC Name

(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDTZGADNNOTKS-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1N)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

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